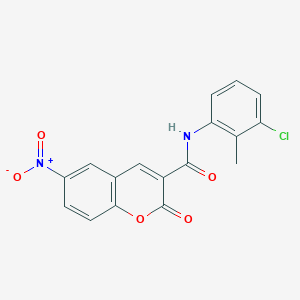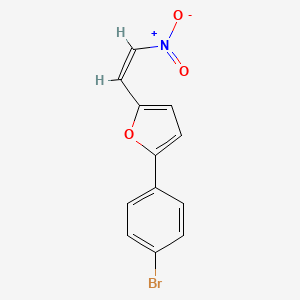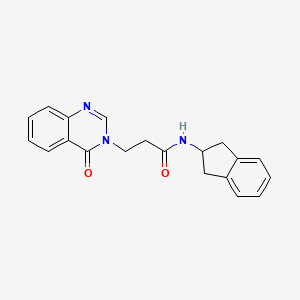![molecular formula C19H20N6O2S B6126032 N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用机制
TAK-659 works by inhibiting several signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the TLR signaling pathway, which is involved in the immune response. By inhibiting these pathways, TAK-659 can prevent the growth and proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to have immunomodulatory effects in animal models of autoimmune diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for oral administration.
实验室实验的优点和局限性
One advantage of TAK-659 for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the BCR and TLR signaling pathways. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, one limitation of TAK-659 is its potential off-target effects, which could lead to unwanted side effects and complicate the interpretation of results.
未来方向
There are several future directions for the study of TAK-659. One direction is to further explore its potential as a therapeutic agent for cancer and autoimmune diseases, including clinical trials in humans. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on downstream targets. Additionally, there is potential for the development of new analogs of TAK-659 with improved potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis method for TAK-659 involves several steps. First, 3-(1H-tetrazol-1-yl)aniline is reacted with 3-thienylacetic acid to form the intermediate, 3-(1H-tetrazol-1-yl)phenyl)-3-thienylacetic acid. This intermediate is then reacted with piperidine-3-carboxylic acid to form TAK-659. The final product is obtained through several purification steps, including column chromatography and recrystallization.
科学研究应用
TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to have inhibitory effects on several signaling pathways that are involved in the growth and proliferation of cancer cells, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-κB signaling pathway. TAK-659 has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18(9-14-6-8-28-12-14)24-7-2-3-15(11-24)19(27)21-16-4-1-5-17(10-16)25-13-20-22-23-25/h1,4-6,8,10,12-13,15H,2-3,7,9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEOABMRHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)